molecular formula C13H9BrF2O B2774944 4-Bromo-2,6-difluoro-1-(benzyloxy)benzene CAS No. 99045-18-8

4-Bromo-2,6-difluoro-1-(benzyloxy)benzene

Cat. No. B2774944
Key on ui cas rn: 99045-18-8
M. Wt: 299.115
InChI Key: JRHDYZBRIBFWGS-UHFFFAOYSA-N
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Patent
US07956083B2

Procedure details

4-bromo-2,6-difluorophenol (2 g, 9.57 mmol) was dissolved in DMF (19 mL) and to this was added Cs2CO3 (4.37 g, 13.34 mmol) and the solution was stirred for 15 minutes before benzyl bromide (1.64 g, 9.57 mmol) was added. After 2 hours at room temperature the mixture was partitioned between ethyl acetate (100 mL)/water (100 mL), the layers were separated and the aqueous extracted with ethyl acetate (100 mL). The combined organics were washed with brine (2×50 mL) and water (2×50 mL) and dried over MgSO4. The crude material (2.67 g) was filtered through a pad of silica and eluted with hexane to afford 4-bromo-2,6-difluorophenyl phenylmethyl ether after evaporation of the solvent (2.38 g, 83%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
4.37 g
Type
reactant
Reaction Step Two
Quantity
1.64 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([OH:9])=[C:4]([F:10])[CH:3]=1.C([O-])([O-])=O.[Cs+].[Cs+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CN(C=O)C>[C:18]1([CH2:17][O:9][C:5]2[C:6]([F:8])=[CH:7][C:2]([Br:1])=[CH:3][C:4]=2[F:10])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)F)O)F
Name
Quantity
19 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Cs2CO3
Quantity
4.37 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
1.64 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After 2 hours at room temperature the mixture was partitioned between ethyl acetate (100 mL)/water (100 mL)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (2×50 mL) and water (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The crude material (2.67 g) was filtered through a pad of silica
WASH
Type
WASH
Details
eluted with hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)COC1=C(C=C(C=C1F)Br)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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